molecular formula C25H17ClN2O2 B11567883 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

Cat. No.: B11567883
M. Wt: 412.9 g/mol
InChI Key: CTAPSYKMMRHEGI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves using a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane at reflux temperature . This reaction yields the benzoxazole core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using ionic liquid catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cathepsin S, which plays a role in various biological processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide stands out due to its unique combination of the benzoxazole and naphthalene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C25H17ClN2O2/c1-15-16(25-28-22-12-2-3-14-23(22)30-25)7-6-13-21(15)27-24(29)19-10-4-9-18-17(19)8-5-11-20(18)26/h2-14H,1H3,(H,27,29)

InChI Key

CTAPSYKMMRHEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC3=C2C=CC=C3Cl)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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